2-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole
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Overview
Description
2-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole is a complex heterocyclic compound that combines the structural features of triazole, thiadiazole, and indole. These moieties are known for their significant pharmacological activities and are widely used in medicinal chemistry for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process results in the formation of the triazole ring on the thiadiazole moiety. The reaction is carried out in a closed Teflon vessel under microwave irradiation, which enhances the reaction rate and yield .
Industrial Production Methods
the use of microwave irradiation and catalytic amounts of hydrochloric acid in dimethylformamide as a solvent are common practices in the synthesis of similar heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives of the parent compound .
Scientific Research Applications
2-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antifungal activities.
Medicine: Potential therapeutic agent for the treatment of cancer, microbial infections, and inflammatory diseases
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Indole Derivatives: Compounds like 9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one have similar biological activities.
Uniqueness
2-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole is unique due to its combination of triazole, thiadiazole, and indole moieties, which confer a broad spectrum of biological activities and make it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C15H15N5S2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
6-(1H-indol-2-yl)-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H15N5S2/c1-9(2)21-8-13-17-18-15-20(13)19-14(22-15)12-7-10-5-3-4-6-11(10)16-12/h3-7,9,16H,8H2,1-2H3 |
InChI Key |
ATZMANLZIBUUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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